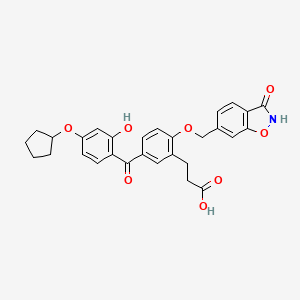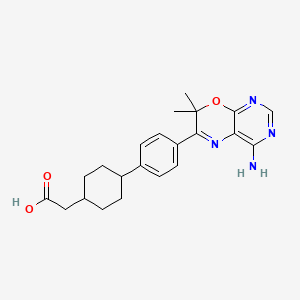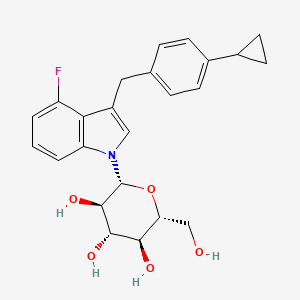
タラフェナシン
概要
説明
タラフェナシンは、選択性の高いムスカリンM3受容体拮抗薬として作用する低分子薬です。 過活動膀胱症候群や尿失禁の治療における潜在的な用途について主に研究されています 。 この化合物の化学式はC21H20F4N2O2であり、高い選択性と効力で知られています .
製法
合成経路と反応条件
タラフェナシンは、カルバメート結合の形成を含む複数段階のプロセスによって合成することができます。合成は通常、中間体の調製から始まり、これらの中間体をカップリングして最終生成物を形成します。 反応条件には、多くの場合、目的の生成物の形成を促進するために有機溶媒や触媒を使用することが含まれます .
工業的生産方法
タラフェナシンの工業的生産には、化合物を大量に生産するために、ラボでの合成プロセスをスケールアップすることが含まれます。 これは通常、最終生成物の均一性と純度を確保するために、反応条件、精製方法、品質管理対策の最適化を必要とします .
科学的研究の応用
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a therapeutic agent for treating overactive bladder syndrome and urinary incontinence.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
タラフェナシンは、ムスカリンM3受容体を選択的に拮抗することで効果を発揮します。これらの受容体は、膀胱平滑筋の収縮に関与しています。 タラフェナシンはこれらの受容体を阻害することで、膀胱の不随意収縮を減らし、過活動膀胱症候群の症状を軽減します 。 関与する分子標的と経路には、M3受容体へのアセチルコリンの結合阻害が含まれ、筋肉の収縮が減少します .
類似の化合物との比較
類似の化合物
ダリフェナシン: 過活動膀胱の治療に使用される別のM3受容体拮抗薬です.
ソリフェナシン: ダリフェナシンと同様に、尿失禁と過活動膀胱の管理に使用されます.
トルテロジン: 同様の適応症に使用される非選択的ムスカリン受容体拮抗薬です.
タラフェナシンの独自性
タラフェナシンは、M3受容体に対する高い選択性によって特徴付けられており、非選択的ムスカリン受容体拮抗薬に関連する副作用の可能性が低くなります 。 この選択性により、副作用が少なく、過活動膀胱の治療のための有望な候補となっています .
Safety and Hazards
The most common adverse event associated with Tarafenacin is dry mouth . Other side effects may include constipation, headache, dizziness, dry mouth, or blurred vision . It should not be used in people with urinary retention . It is not known whether Tarafenacin will harm an unborn baby or if it passes into breast milk .
生化学分析
Biochemical Properties
Tarafenacin plays a crucial role in biochemical reactions by selectively inhibiting the M3 muscarinic acetylcholine receptor. This receptor is primarily involved in smooth muscle contraction, glandular secretion, and other parasympathetic nervous system functions . Tarafenacin exhibits a high binding affinity for the M3 receptor (Ki = 0.19 nM), with a selectivity approximately 200 times greater than for the M2 receptor . This selectivity is essential for its therapeutic efficacy and reduced side effects.
Cellular Effects
Tarafenacin influences various cellular processes by inhibiting the M3 muscarinic acetylcholine receptor. This inhibition leads to a reduction in smooth muscle contractions, particularly in the bladder, which is beneficial for treating overactive bladder syndrome . Additionally, Tarafenacin affects cell signaling pathways by blocking the receptor-mediated activation of phospholipase C, which in turn reduces the production of inositol trisphosphate and diacylglycerol . These changes impact gene expression and cellular metabolism, ultimately leading to decreased muscle contractions and glandular secretions.
Molecular Mechanism
The molecular mechanism of Tarafenacin involves its binding to the M3 muscarinic acetylcholine receptor, thereby preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s activation and subsequent downstream signaling pathways. By inhibiting the receptor, Tarafenacin reduces the activation of phospholipase C, leading to decreased levels of inositol trisphosphate and diacylglycerol . These molecules are critical for calcium release from intracellular stores and protein kinase C activation, respectively, which are essential for smooth muscle contraction and glandular secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tarafenacin have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that Tarafenacin maintains its efficacy in reducing smooth muscle contractions and glandular secretions over extended periods
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Tarafenacin vary with different dosages. At low doses, Tarafenacin effectively reduces bladder contractions without significant adverse effects . At higher doses, some toxic effects, such as dry mouth and constipation, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse reactions.
Metabolic Pathways
Tarafenacin is metabolized primarily in the liver, involving cytochrome P450 enzymes . The main metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for understanding the pharmacokinetics and potential drug interactions of Tarafenacin.
Transport and Distribution
Within cells and tissues, Tarafenacin is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of Tarafenacin is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and reach its target receptors.
Subcellular Localization
Tarafenacin’s subcellular localization is primarily within the plasma membrane, where it binds to the M3 muscarinic acetylcholine receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, post-translational modifications, such as phosphorylation, may influence Tarafenacin’s activity and function by altering its binding affinity and receptor interactions .
準備方法
Synthetic Routes and Reaction Conditions
Tarafenacin can be synthesized through a multi-step process involving the formation of a carbamate linkage. The synthesis typically begins with the preparation of the intermediate compounds, followed by the coupling of these intermediates to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Tarafenacin involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
反応の種類
タラフェナシンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を生成することができます。
還元: 還元反応は、タラフェナシンに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
タラフェナシンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応条件は、通常、目的の変換を達成するために制御された温度、圧力、pHレベルを含みます .
形成される主要な生成物
タラフェナシンの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応は修飾された芳香族化合物を生成する可能性があります .
科学研究への応用
類似化合物との比較
Similar Compounds
Darifenacin: Another M3 receptor antagonist used for treating overactive bladder.
Solifenacin: Similar to Darifenacin, it is used for managing urinary incontinence and overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist used for similar indications.
Uniqueness of Tarafenacin
Tarafenacin is unique due to its high selectivity for the M3 receptor, which reduces the likelihood of side effects associated with non-selective muscarinic receptor antagonists . This selectivity makes it a promising candidate for treating overactive bladder with potentially fewer adverse effects .
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
| Record name | Tarafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


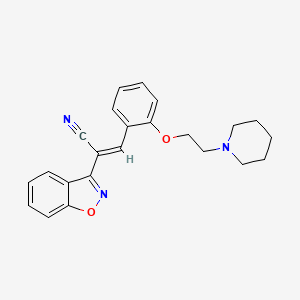

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
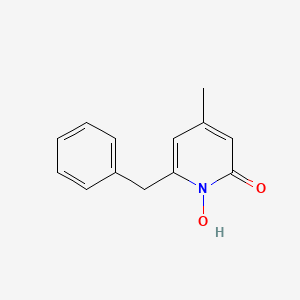
![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)
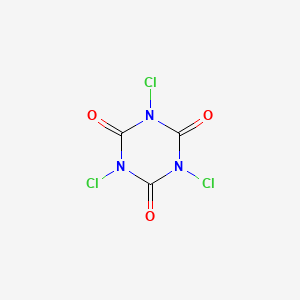
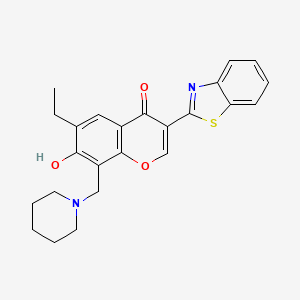
![N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B1681857.png)


